5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine
Description
5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine is a benzimidazole derivative featuring a benzene-1,3-diamine backbone substituted at the 5-position with a benzo[d]imidazole moiety. This compound combines the aromatic and electron-rich properties of benzimidazole with the reactivity of primary amine groups, making it a versatile scaffold for pharmaceutical and materials science applications. Benzimidazole derivatives are renowned for their broad biological activities, including anticancer, antimicrobial, and antiviral effects .
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C13H12N4/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2,(H,16,17) |
InChI Key |
OWACAQHQSRMSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone. One common method is the condensation of o-phenylenediamine with benzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and process optimization techniques can help in achieving higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzimidazole-quinone derivatives, while reduction can yield benzimidazole-amine derivatives.
Scientific Research Applications
5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as fluorescent dyes and sensors, due to its unique optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(1H-Benzo[d]imidazol-2-yl)pentanoic acid
- Structure: A pentanoic acid chain replaces the benzene-1,3-diamine group.
- Properties : The carboxylic acid group enhances solubility in polar solvents, whereas the absence of amine groups reduces metal coordination capacity. This compound is primarily used in linker chemistry for conjugating biomolecules .
- Synthesis : Typically synthesized via cyclization of substituted phenylenediamines, followed by alkylation .
4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride
- Structure : Incorporates a 4-methylpiperazine substituent on the benzimidazole ring and a benzene-1,2-diamine group.
- Activity : Exhibits enhanced anticancer activity due to the piperazine moiety, which improves membrane permeability and target binding (e.g., kinase inhibition) .
- Applications : Investigated in structure-activity relationship (SAR) studies for kinase inhibitors .
2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
- Key Difference : Replacement of the diamine group with a hydrosulfonyl moiety and a ketone.
- Activity : These derivatives demonstrate potent antitumor activity, with IC₅₀ values <10 µM against breast cancer (MCF-7) and leukemia (K562) cell lines. The sulfonyl group enhances electrophilicity, promoting covalent binding to biological targets .
- Synthesis : Achieved via chlorosulfonation and subsequent substitution reactions .
(E)-3-(1H-Benzo[d]imidazol-2-yl)acrylic Acid Derivatives
- Structure : Conjugated acrylic acid group instead of the diamine.
- Applications : Designed as Pin1 inhibitors for cancer therapy. The carboxylic acid group forms critical hydrogen bonds with the phosphate-binding pocket of Pin1, achieving submicromolar inhibitory activity .
Pharmacological and Physicochemical Comparisons
Table 2: Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Hydrogen Bond Donors |
|---|---|---|---|
| 5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine | 1.2 | 0.45 (PBS) | 4 |
| 5-(1H-Benzo[d]imidazol-2-yl)pentanoic acid | 0.8 | 1.20 (Water) | 2 |
| 2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole | 2.5 | 0.12 (DMSO) | 1 |
Biological Activity
5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine, also known by its CAS number 16752-90-2, is a compound belonging to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.
Molecular Structure
- Molecular Formula : C13H12N4
- Molecular Weight : 224.26 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Purity | Not specified |
| Storage Conditions | Standard laboratory conditions |
Anticancer Properties
Research has shown that benzimidazole derivatives exhibit significant anticancer activity. For instance, studies involving similar compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms.
The anticancer activity is often attributed to the following mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds can induce the formation of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.
- DNA Intercalation : Benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : They may inhibit specific enzymes involved in cancer cell proliferation.
Enzyme Inhibition
Benzimidazole derivatives are also known for their role as enzyme inhibitors. For example:
- MAO-B Inhibition : Some studies indicate that modifications on the benzimidazole core can enhance the inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. The structure allows for interactions with bacterial cell membranes and enzymatic pathways critical for bacterial survival.
Study 1: Anticancer Activity
A study published in MDPI highlighted that certain benzimidazole complexes exhibited significant cytotoxicity against human melanoma cells. The study reported IC50 values indicating effective inhibition of cell growth:
| Compound | IC50 (µM) |
|---|---|
| Benzimidazole Complex A | 26.09 |
| Benzimidazole Complex B | 5.2 |
The mechanism involved ROS generation and activation of apoptotic pathways through caspase activation .
Study 2: Enzyme Inhibition
Another research effort focused on the MAO-B inhibitory activity of modified benzimidazole derivatives. The results indicated that specific substitutions on the benzene ring significantly enhanced inhibitory potency:
| Compound | IC50 (nM) |
|---|---|
| Compound M4 | 21 |
| Compound M1 | 26 |
These findings suggest that structural modifications can be instrumental in enhancing biological activity .
Q & A
Q. What are the standard synthetic routes for synthesizing 5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine derivatives?
The compound is typically synthesized via condensation reactions. For example, 1,3-bis(1H-benzo[d]imidazol-2-yl)benzene is prepared by reacting 1,2-diaminobenzene with benzene-1,3-dicarboxylic acid in polyphosphoric acid (PPA) at 200°C under argon . Key steps include:
- Intermediate formation : Hydrazine hydrate treatment of 1H-benzo[d]imidazole-2-thiol to generate 2-hydrazinyl derivatives .
- Final condensation : Reaction with aromatic aldehydes/ketones to yield target compounds. Characterization involves IR (e.g., N-H stretches at 3395 cm⁻¹), NMR (δ13.16 ppm for aromatic protons), and mass spectrometry .
Q. Which spectroscopic techniques are most reliable for characterizing benzimidazole-containing compounds?
- IR spectroscopy : Identifies functional groups like N-H (3464–3024 cm⁻¹) and S-H (2634 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ7.35–8.48 ppm) and confirms hydrazine linkages (δ12.31 ppm for S-H) . ¹³C NMR detects aromatic carbons (δ115–151 ppm) and imine groups .
- Mass spectrometry : ESI-MS validates molecular ions (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Optimization strategies include:
- Catalyst selection : Copper iodide enhances efficiency in one-pot syntheses of N-sulfonylamidines .
- Solvent systems : Methanol or 1,4-dioxane improves solubility and selectivity; sulfur additives in DMF enable selective benzimidazole synthesis over quinoxaline byproducts .
- Temperature control : Reactions at 200°C in PPA ensure complete cyclization, while lower temperatures (50°C) prevent decomposition in oxidation steps .
Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies are addressed via:
- Cross-validation : Combining IR, NMR, and elemental analysis (deviations < ±0.4%) to confirm functional groups and purity .
- X-ray crystallography : Resolving ambiguous NOE effects or tautomeric forms in solid-state structures .
- Computational modeling : DFT calculations predict NMR chemical shifts or IR bands to reconcile experimental data .
Q. What computational approaches predict the optoelectronic properties of benzimidazole-based compounds?
- TD-DFT : Models electronic transitions and Stokes shifts to evaluate light-emitting efficiency .
- Frontier molecular orbital (FMO) analysis : Identifies charge transfer pathways (e.g., HOMO-LUMO gaps < 3.5 eV) in Schiff bases for nonlinear optical applications .
- Molecular docking : Assesses binding interactions in corrosion inhibition studies (e.g., QN1/QN2 derivatives binding to mild steel surfaces) .
Q. How are structure-activity relationships (SARs) analyzed for benzimidazole derivatives in antimicrobial studies?
- Pharmacophore modification : Substituting phenyl rings with nitro or methyl groups enhances activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Biological assays : Broth microdilution tests quantify MICs, while time-kill curves validate bactericidal vs. bacteriostatic effects .
- Mechanistic studies : Fluorescence quenching assays probe DNA intercalation or enzyme inhibition (e.g., β-lactamase) .
Methodological Considerations
Q. What strategies mitigate byproduct formation during benzimidazole synthesis?
- Selective condensation : Using sulfur in DMF suppresses quinoxaline formation, directing reactions toward benzimidazole products .
- Purification techniques : Recrystallization (methanol/ethanol) removes unreacted diaminobenzene, while column chromatography isolates regioisomers .
Q. How are alkaline stability and degradation pathways evaluated for benzimidazole-linked polymers?
- Accelerated aging tests : Heating compounds in KOH/EtOH (1 M, 80°C) monitors hydrolysis via NMR .
- Degradation product analysis : LC-MS identifies fragments like benzene-1,3-diamine and quantifies stability half-lives (>100 hrs at pH 12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
